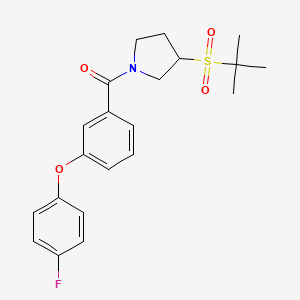
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
One area of research includes the synthesis and structural analysis of related compounds. For instance, studies have elaborated on efficient synthetic procedures and crystal structure analyses, providing insights into the physicochemical properties and potential applications of such compounds in material science and medicinal chemistry (Huang et al., 2021). These studies often involve sophisticated techniques like X-ray diffraction and density functional theory (DFT) to elucidate the molecular structures and potentially reactive sites of the compounds.
Organic Synthesis and Catalysis
Research in organic synthesis and catalysis has explored the use of tert-butyl and pyrrolidinyl groups for constructing complex molecules. For example, one-pot synthesis techniques have been developed to create pyrrole derivatives, demonstrating the versatility of using tert-butyl and pyrrolidinyl moieties as building blocks in organic synthesis (Kaur & Kumar, 2018). These methodologies are pivotal for the development of new pharmaceuticals and materials.
Antimicrobial and Antiestrogenic Activities
Compounds bearing structural resemblance have been investigated for their bioactivity. Notably, some have shown potent antiestrogenic activities, which could be valuable in the development of new therapies for hormone-dependent cancers (Jones et al., 1979). Additionally, the antimicrobial properties of organotin(IV) complexes with related ligands suggest potential applications in fighting bacterial infections (Singh, Singh, & Bhanuka, 2016).
Materials Science Applications
In materials science, the incorporation of similar moieties into polymers has been shown to improve properties relevant to applications such as fuel cells and polymer membranes. Studies on sulfonated polymers, for instance, highlight the importance of specific functional groups in enhancing proton conductivity and thermal stability, crucial for the development of efficient and durable energy devices (Kim, Robertson, & Guiver, 2008).
Propiedades
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-[3-(4-fluorophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4S/c1-21(2,3)28(25,26)19-11-12-23(14-19)20(24)15-5-4-6-18(13-15)27-17-9-7-16(22)8-10-17/h4-10,13,19H,11-12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFJMGCIUFRMQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

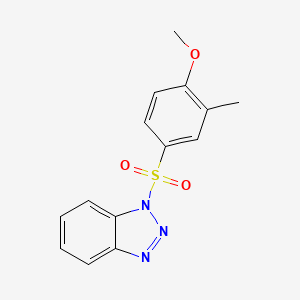
![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)
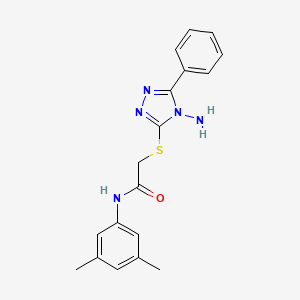
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)
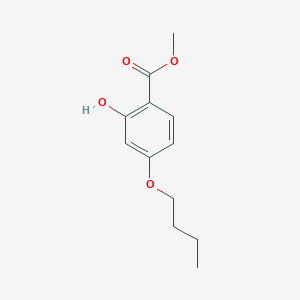
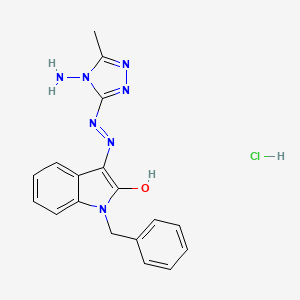
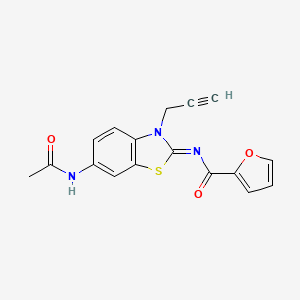
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)
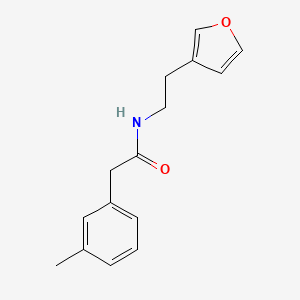
![4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2394289.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2394292.png)
![N-(tert-butyl)-2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2394293.png)
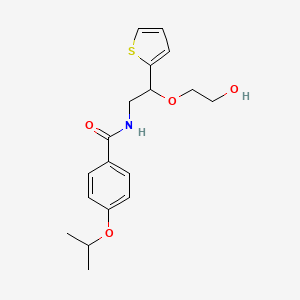
![2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2394295.png)